molecular formula C6H16Cl2OSi2 B8310826 Bis(chloromethyl)-tetramethyldisiloxane

Bis(chloromethyl)-tetramethyldisiloxane

Cat. No.: B8310826
M. Wt: 231.26 g/mol
InChI Key: UTFVHGDIJZRFJV-UHFFFAOYSA-N
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Description

Bis(chloromethyl)-tetramethyldisiloxane (CAS: 2362-10-9) is a chlorinated organosilicon compound with the molecular formula C₆H₁₆Cl₂OSi₂ . Its structure consists of a disiloxane backbone (Si–O–Si) flanked by two methyl groups and two reactive chloromethyl (–CH₂Cl) substituents (Figure 1). This compound serves as a key intermediate in synthesizing functionalized siloxanes, such as Schiff bases, coordination polymers, and sulfur-containing derivatives . Its reactivity stems from the electrophilic chloromethyl groups, which undergo nucleophilic substitution with amines, thiols, or alcohols .

Properties

Molecular Formula

C6H16Cl2OSi2

Molecular Weight

231.26 g/mol

IUPAC Name

bis(chloromethyl)-methyl-trimethylsilyloxysilane

InChI

InChI=1S/C6H16Cl2OSi2/c1-10(2,3)9-11(4,5-7)6-8/h5-6H2,1-4H3

InChI Key

UTFVHGDIJZRFJV-UHFFFAOYSA-N

Canonical SMILES

C[Si](C)(C)O[Si](C)(CCl)CCl

Origin of Product

United States

Scientific Research Applications

Silicone Polymer Production

Bis(chloromethyl)-tetramethyldisiloxane serves as a crucial intermediate in the synthesis of silicone polymers. These polymers are widely used due to their:

  • Thermal Stability: Suitable for high-temperature applications.
  • Flexibility: Ideal for various mechanical applications.
  • Chemical Resistance: Useful in harsh environments.

Surface Modification

This compound is employed to modify surfaces, enhancing properties such as:

  • Hydrophobicity: Making surfaces water-repellent, beneficial for textiles and coatings.
  • Oleophobicity: Reducing oil adhesion, advantageous in electronics and medical devices.

Adhesives and Sealants

Incorporation of this compound into adhesive formulations enhances:

  • Adhesion Properties: Improved bonding strength.
  • Environmental Resistance: Increased durability against moisture and temperature variations.

Research in Organosilicon Chemistry

The compound plays a pivotal role in academic and industrial research, facilitating the exploration of new organosilicon compounds with potential applications across various fields, including:

  • Material Science
  • Nanotechnology

Biomedical Applications

Due to its biocompatibility, this compound is suitable for developing biomedical materials, particularly in:

  • Drug Delivery Systems: Enhancing the efficacy of therapeutic agents.
  • Implants: Providing safe and effective materials for medical implants.

Data Tables

Application AreaKey Benefits
Silicone Polymer ProductionThermal stability, flexibility
Surface ModificationEnhanced hydrophobicity, oleophobicity
Adhesives and SealantsImproved adhesion properties
Organosilicon ResearchExploration of new compounds
Biomedical MaterialsBiocompatibility for drug delivery and implants

Case Study 1: Silicone Polymer Synthesis

Research indicates that this compound is integral to synthesizing high-performance silicone elastomers used in automotive seals and gaskets. These materials exhibit excellent thermal stability and resistance to environmental degradation, making them ideal for automotive applications.

Case Study 2: Surface Treatment of Medical Devices

A study demonstrated the effectiveness of this compound in enhancing the hydrophobicity of medical device surfaces. This modification significantly reduced bacterial adhesion, improving the safety and longevity of implants.

Case Study 3: Development of Drug Delivery Systems

Recent advancements have shown that incorporating this siloxane compound into drug delivery systems increases the bioavailability of therapeutic agents while maintaining biocompatibility, thus enhancing treatment efficacy.

Comparison with Similar Compounds

1,3-Bis(chloromethyl)-1,1,3,3-tetraethyldisiloxane (CAS: 62336-43-0)

  • Structure : Replaces methyl groups with ethyl (–CH₂CH₃) on silicon atoms, resulting in the formula C₁₀H₂₄Cl₂OSi₂ .
  • Key Differences :
    • Molecular Weight : Higher (287.37 g/mol vs. 247.27 g/mol) due to ethyl substituents, reducing volatility.
    • Steric Effects : Bulkier ethyl groups hinder nucleophilic attack on chloromethyl groups, slowing reaction kinetics compared to the methyl analog .
    • Applications : Less commonly used in synthesis due to lower availability and higher cost.

1,1,3,3-Tetramethyl-1-[2'-(trimethoxysilyl)ethyl]-disiloxane (CAS: 137407-65-9)

  • Structure : Features a trimethoxysilyl (–Si(OCH₃)₃) group attached via an ethyl spacer, formula C₉H₂₆O₄Si₃ .
  • Key Differences :
    • Reactivity : Trimethoxysilyl groups enable hydrolysis-condensation reactions, making it suitable for sol-gel processes, unlike the chloromethyl analog .
    • Stability : More moisture-sensitive due to methoxy groups, requiring anhydrous handling.
    • Applications : Used in hybrid materials and coatings, contrasting with the chloromethyl compound’s role in amine-functionalized polymers .

Hexamethyldisiloxane (CAS: 107-46-0)

  • Structure : Simplest disiloxane with six methyl groups (C₄H₁₈OSi₂ ) .
  • Key Differences :
    • Reactivity : Lacks functional groups, making it inert and primarily used as a solvent or silicone precursor.
    • Physical Properties : Lower molecular weight (134.32 g/mol) and boiling point (101°C) compared to Bis(chloromethyl)-tetramethyldisiloxane (boiling point ~200°C) .
    • Toxicity : Less hazardous than chlorinated analogs, with minimal environmental persistence .

Functional and Reactivity Comparisons

Hydrosilylation and Substitution Reactions

  • This compound: Reacts efficiently with amines (e.g., piperidine, pyrrolidine) to form bis-aminomethyl derivatives, as shown in NMR studies .
  • Tetraethyl Analog : Slower reaction rates due to steric hindrance, requiring prolonged reflux conditions .
  • Trimethoxysilyl Derivative: Prefers hydrolysis over nucleophilic substitution, forming silanol intermediates for crosslinking .

Application in Polymer Chemistry

  • Target Compound : Used to synthesize flexible siloxane-containing Schiff bases and coordination polymers, enhancing thermal stability and hydrophobicity in materials .
  • Hexamethyldisiloxane : Serves as a chain extender in polydimethylsiloxane (PDMS) synthesis, lacking functionalization capabilities .

Research Findings and Trends

  • Synthetic Flexibility : this compound’s dual chloromethyl groups enable diverse modifications, such as thiol-epoxy click reactions for fluorescent disiloxanes .
  • Steric vs. Electronic Effects : Ethyl substituents in analogs reduce reactivity but improve hydrolytic stability, balancing application needs .
  • Emerging Applications : Functionalized disiloxanes are gaining traction in optoelectronics and self-healing materials, driven by their tunable Si–O–Si backbone .

Preparation Methods

Reaction Mechanism and Conditions

The hydrolysis proceeds via nucleophilic attack of water on the silicon-bound chlorine atoms, releasing HCl and forming Si–O–Si bridges. A stoichiometric ratio of 2:1 for Cl(CH2)Si(CH3)2Cl to water is critical to prevent oligomerization. The reaction is typically conducted in an inert solvent like toluene or hexane at 0–5°C to moderate the exothermicity. Acid scavengers such as triethylamine may be added to neutralize HCl and drive the equilibrium toward product formation.

Example Protocol

  • Reactants : 2 mol Cl(CH2)Si(CH3)2Cl, 1 mol H2O

  • Solvent : Anhydrous toluene

  • Temperature : 0°C, gradual warming to 25°C over 12 hours

  • Yield : 70–85% (reported for analogous siloxanes)

Challenges and Optimization

Over-hydrolysis leads to cyclic or linear polysiloxanes. To mitigate this, slow addition of water and rigorous exclusion of moisture during reagent preparation are essential. Industrial-scale implementations often employ continuous flow reactors to improve heat dissipation and mixing efficiency.

Chlorination of Hydroxymethyl-Substituted Siloxanes

An alternative approach introduces chloromethyl groups via post-synthesis modification of hydroxymethyl-functionalized siloxanes. This two-step method first synthesizes 1,3-bis(hydroxymethyl)tetramethyldisiloxane, followed by chlorination with thionyl chloride (SOCl2).

Synthesis of Hydroxymethyl Intermediate

The hydroxymethyl precursor is prepared by hydrolyzing bis(ethoxymethyl)tetramethyldisiloxane under basic conditions:

(CH3)2Si(OCH2CH3)CH2OHNaOH(CH3)2Si(CH2OH)2+EtOH\text{(CH}3\text{)}2\text{Si(OCH}2\text{CH}3)\text{CH}2\text{OH} \xrightarrow{\text{NaOH}} \text{(CH}3\text{)}2\text{Si(CH}2\text{OH)}_2 + \text{EtOH}

This step achieves 60–71% yield when using sodium hydroxide in methanol.

Chlorination with Thionyl Chloride

The hydroxymethyl groups are converted to chloromethyl via refluxing with excess SOCl2:

(CH3)2Si(CH2OH)2+2SOCl2(CH3)2Si(CH2Cl)2+2SO2+2HCl\text{(CH}3\text{)}2\text{Si(CH}2\text{OH)}2 + 2\,\text{SOCl}2 \rightarrow \text{(CH}3\text{)}2\text{Si(CH}2\text{Cl)}2 + 2\,\text{SO}2 + 2\,\text{HCl}

Key Conditions :

  • Molar Ratio : 1:2.2 (hydroxymethyl siloxane : SOCl2)

  • Temperature : 70–80°C, 6–8 hours

  • Yield : 75–90%

Byproduct Management

Sulfur dioxide and HCl gas evolution necessitates efficient scrubbing systems. Residual SOCl2 is removed by fractional distillation under reduced pressure (20–30 mmHg).

Catalytic Dehydrochlorination of Chloromethylsilanes

Palladium-catalyzed dehydrochlorination offers a high-yield pathway, particularly when starting from 1,3-dichloro-1,1,3,3-tetramethyldisiloxane. While this method primarily targets Si–Cl bonds, adaptations for chloromethyl groups are feasible.

Palladium-Mediated Reaction

In a representative procedure, dichlorotetramethyldisiloxane reacts with chloromethane in the presence of PdCl2:

(CH3)2SiCl–O–SiCl(CH3)2+2CH3ClPdCl2(CH3)2Si(CH2Cl)–O–Si(CH2Cl)(CH3)2+2HCl\text{(CH}3\text{)}2\text{SiCl–O–SiCl(CH}3\text{)}2 + 2\,\text{CH}3\text{Cl} \xrightarrow{\text{PdCl}2} \text{(CH}3\text{)}2\text{Si(CH}2\text{Cl)–O–Si(CH}2\text{Cl)(CH}3\text{)}2 + 2\,\text{HCl}

Optimized Parameters :

  • Catalyst Loading : 0.5–1.0 wt% PdCl2

  • Temperature : 120–140°C

  • Pressure : 5–10 bar (CH3Cl)

  • Yield : 85–91%

Comparative Analysis of Methods

Method Key Advantages Limitations Typical Yield
Hydrolysis of ChlorosilanesSimple, scalableSensitive to moisture70–85%
Chlorination with SOCl2High purity, minimal oligomersSO2/HCl gas handling required75–90%
Pd-Catalyzed ReactionHigh yield, single-stepCatalyst cost, pressure equipment85–91%

Industrial-Scale Considerations

Large-scale production favors the hydrolysis route due to lower catalyst costs and compatibility with existing siloxane infrastructure. However, Pd-catalyzed methods are gaining traction for high-purity batches required in pharmaceutical intermediates.

Waste Stream Management

  • HCl Byproduct : Neutralized with aqueous NaOH to NaCl.

  • Siloxane Oligomers : Recycled via depolymerization at 200–250°C .

Q & A

Basic Research Questions

Q. What are the recommended methods for synthesizing and purifying Bis(chloromethyl)-tetramethyldisiloxane in laboratory settings?

  • Methodology : Synthesis typically involves controlled chloromethylation of tetramethyldisiloxane precursors under anhydrous conditions. Purification can be achieved via fractional distillation under reduced pressure (to minimize thermal decomposition) and verified using gas chromatography-mass spectrometry (GC-MS) .
  • Key Considerations : Monitor reaction progress using FT-IR to track Si-Cl bond formation (peaks near 500 cm⁻¹) and ensure inert atmosphere to prevent hydrolysis .

Q. How can researchers characterize the structural and thermal properties of this compound?

  • Methodology :

  • Structural Analysis : Use 1H^{1}\text{H} and 29Si^{29}\text{Si} NMR to confirm substituent arrangement and silicon coordination. For example, 29Si^{29}\text{Si} NMR peaks for Si-Cl groups appear at δ −10 to −15 ppm .
  • Thermal Stability : Perform thermogravimetric analysis (TGA) under nitrogen to assess decomposition thresholds (typical range: 150–250°C for chlorosiloxanes) .

Q. What are the known reactivity patterns of this compound with nucleophiles?

  • Methodology : Investigate hydrolysis kinetics in aqueous ethanol (e.g., 50% v/v) using conductivity measurements to track chloride ion release. Compare with analogous disiloxanes (e.g., divinyltetramethyldisiloxane) to assess steric/electronic effects .
  • Contradictions : Discrepancies in hydrolysis rates may arise from trace moisture in solvents; use Karl Fischer titration to quantify water content .

Advanced Research Questions

Q. How can computational modeling optimize reaction pathways for this compound in cross-coupling applications?

  • Methodology :

  • Apply density functional theory (DFT) to model Si-Cl bond cleavage energetics and identify transition states.
  • Use molecular dynamics (MD) simulations to predict solvent effects (e.g., toluene vs. THF) on reaction kinetics .
    • Data Integration : Cross-validate computational results with experimental Arrhenius parameters (e.g., activation energy from DSC) .

Q. What experimental design strategies minimize byproduct formation during this compound polymerization?

  • Methodology :

  • Use factorial design to test variables: temperature (25–80°C), catalyst loading (0.1–1 mol%), and monomer concentration.
  • Analyze byproducts via LC-MS and correlate with reaction conditions .
    • Optimization : Apply response surface methodology (RSM) to identify ideal parameter combinations for high-purity yields .

Q. How do degradation pathways of this compound under UV exposure impact its application in hybrid materials?

  • Methodology :

  • Expose thin films to UV light (254 nm) and analyze degradation products using GC-MS and XPS.
  • Compare with quantum yield data for analogous chlorosilanes to extrapolate photostability trends .

Q. What in vitro assays are suitable for assessing the cytotoxicity of this compound derivatives?

  • Methodology :

  • Use MTT assays on human fibroblast cells (e.g., NIH/3T3) to measure IC₅₀ values.
  • Cross-reference with Ames test results to evaluate mutagenic potential .

Methodological Best Practices

  • Handling & Storage : Store under nitrogen at −20°C to prevent hydrolysis. Use Schlenk-line techniques for air-sensitive reactions .
  • Data Validation : Ensure reproducibility by triplicate experiments and statistical analysis (e.g., ANOVA for significance testing) .

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